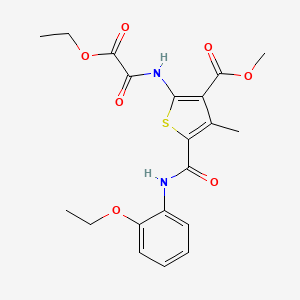
2-(2-Ethynyl-2-methylpyrrolidin-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethynyl-2-methylpyrrolidin-1-yl)acetic acid is a compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol It is characterized by the presence of an ethynyl group attached to a pyrrolidine ring, which is further connected to an acetic acid moiety
Métodos De Preparación
The synthesis of 2-(2-Ethynyl-2-methylpyrrolidin-1-yl)acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Ethynyl Group: The ethynyl group is introduced via alkylation reactions using ethynyl halides or similar reagents.
Attachment of the Acetic Acid Moiety:
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
2-(2-Ethynyl-2-methylpyrrolidin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethynyl or pyrrolidine positions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and catalysts to facilitate the desired transformations.
Aplicaciones Científicas De Investigación
2-(2-Ethynyl-2-methylpyrrolidin-1-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 2-(2-Ethynyl-2-methylpyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions, while the pyrrolidine ring can interact with various receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar compounds to 2-(2-Ethynyl-2-methylpyrrolidin-1-yl)acetic acid include:
2-(2-Methylpyrrolidin-1-yl)acetic acid: Lacks the ethynyl group, leading to different chemical and biological properties.
2-(1-Methylpyrrolidin-3-yl)acetic acid: Differently substituted pyrrolidine ring, affecting its reactivity and applications.
2-(2-Aminoethyl)-1-methylpyrrolidine: Contains an amino group instead of the ethynyl group, leading to distinct interactions and uses.
Propiedades
Fórmula molecular |
C9H13NO2 |
|---|---|
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
2-(2-ethynyl-2-methylpyrrolidin-1-yl)acetic acid |
InChI |
InChI=1S/C9H13NO2/c1-3-9(2)5-4-6-10(9)7-8(11)12/h1H,4-7H2,2H3,(H,11,12) |
Clave InChI |
WHPPTZCRBVHPOD-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCN1CC(=O)O)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-hydroxy-5-(5-sulfanylidene-4H-imidazo[2,1-f]purin-3-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12077126.png)
![N,N'-Ethylenebis[N-metylpropane-1,3-diamine]](/img/structure/B12077142.png)

![[[5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate](/img/structure/B12077153.png)


![2-Hydroxy-1-(3-hydroxy-6,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-2,4,6-trien-14-yl)ethanone](/img/structure/B12077174.png)

![3-[(Naphthalen-2-yloxy)methyl]azetidine](/img/structure/B12077186.png)



![3'-(4-Methylphenyl)-3,4-dihydro-1h-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B12077209.png)
